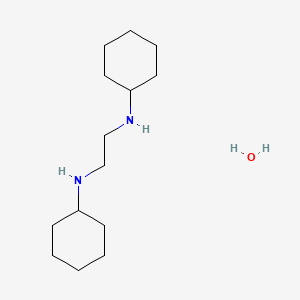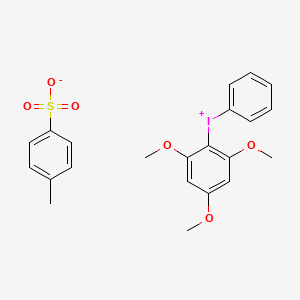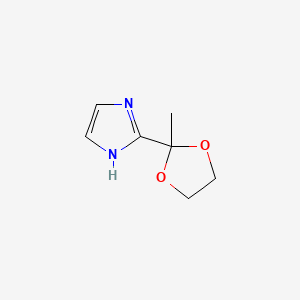
2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole
Übersicht
Beschreibung
“2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” is a chemical compound with the molecular formula C18H20O3 . Its average mass is 284.350 Da and its monoisotopic mass is 284.141235 Da .
Molecular Structure Analysis
The molecules of “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol” display an intramolecular O-H⋯O hydrogen bond between the hydroxy donor and a ketal O-atom acceptor . In the crystal, intermolecular C-H⋯π interactions connect adjacent molecules into chains parallel to the b axis .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methyl-1,3-dioxolan-2-yl)-1H-imidazole” are not available. For “2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenylethanol”, it has a molecular formula of C18H20O3, an average mass of 284.350 Da, and a monoisotopic mass of 284.141235 Da .
Wissenschaftliche Forschungsanwendungen
Isozyme-Selective Heme Oxygenase Inhibitors
Imidazole-dioxolane compounds, structurally distinct from traditional metalloporphyrin HO inhibitors, have been synthesized and evaluated as novel inhibitors of heme oxygenase (HO). These compounds, including variants structurally similar to 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole, have shown high selectivity for the HO-1 isozyme, which is stress-induced, and substantially less inhibitory potency toward the constitutive isozyme HO-2. This selectivity opens avenues for targeted therapeutic approaches in diseases where heme oxygenase activity is a contributing factor, without broadly inhibiting the enzyme's beneficial functions (Vlahakis et al., 2006).
Synthesis of Nucleoside Analogues
Novel 1,3-dioxolane C-nucleoside analogues of tiazofurin and N-nucleoside analogues of substituted imidazoles have been synthesized. These analogues are prepared from methyl acrylate through a multistep procedure, including the core structure related to 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole. Their development signifies progress in creating nucleoside analogues for potential therapeutic applications, showcasing the versatility of dioxolane-imidazole scaffolds in medicinal chemistry (Cai et al., 2010).
Antifungal Activity
Imidazole analogues of fluoxetine, by modifying the aminopropane chain with an imidazole ring, have shown potent anti-Candida activity, surpassing traditional antifungals like miconazole. These findings underscore the antifungal potential of imidazole-based compounds, suggesting their utility in addressing fungal infections resistant to current treatments (Silvestri et al., 2004).
Metal-Based Chemotherapy
The synthesis of metal complexes with imidazole ligands, including structures akin to 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole, has been explored for their potential in chemotherapy against tropical diseases. These studies reveal the role of such compounds in developing novel, metal-based therapeutic agents, indicating a promising direction for the treatment of diseases prevalent in tropical regions (Navarro et al., 2000).
Ergosterol Biosynthesis Inhibitors for Phytopathogen Management
Research into novel dioxolane ring compounds, including derivatives of 2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole, has highlighted their significant fungicidal activity against various phytopathogens. These compounds inhibit ergosterol biosynthesis, a critical component of fungal cell membranes, offering a new approach to managing phytopathogen diseases in agriculture (Min et al., 2022).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-7(10-4-5-11-7)6-8-2-3-9-6/h2-3H,4-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIYSNZONTTWMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methyl-1,3-dioxolan-2-yl)-1H-imidazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



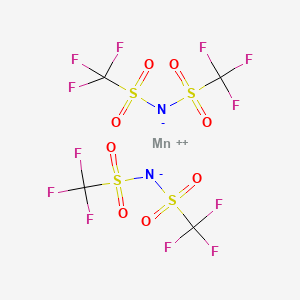
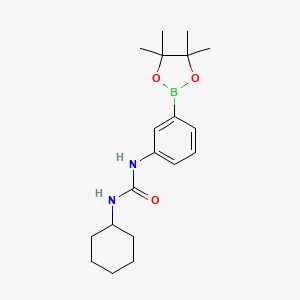
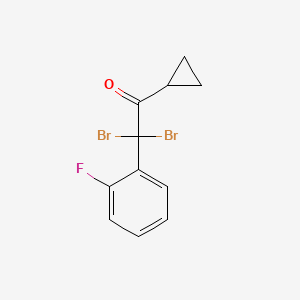
![[(1R,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B1436095.png)
![(3R)-3-(((Benzyloxy)carbonyl)amino)-7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1436097.png)
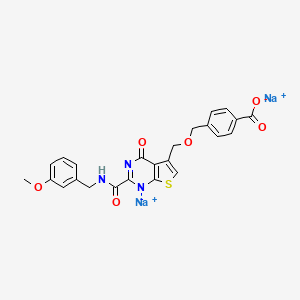
![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
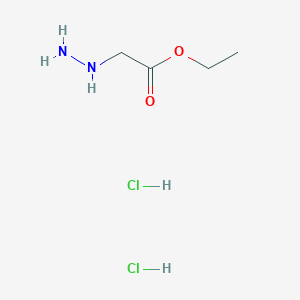
iodonium p-toluenesulfonate](/img/structure/B1436104.png)
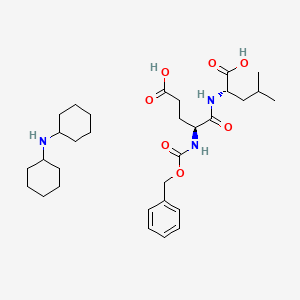
![[(Oxan-3-yl)methyl]hydrazine hydrochloride](/img/structure/B1436106.png)
![N-(cyclopropylmethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine](/img/structure/B1436108.png)
